1-(4-chlorobenzyl)-1H-pyrazole-3-carboxylic acid
Description
1-(4-Chlorobenzyl)-1H-pyrazole-3-carboxylic acid (molecular formula: C₁₁H₉ClN₂O₂) is a pyrazole derivative featuring a 4-chlorobenzyl group at the N1 position and a carboxylic acid moiety at the C3 position of the pyrazole ring. This compound has been cataloged as a discontinued product in commercial chemical databases , suggesting its niche applications in research or industrial synthesis. Pyrazole derivatives are widely explored for their biological activities, including antimicrobial, anti-inflammatory, and agrochemical properties .
Properties
CAS No. |
1309785-77-0 |
|---|---|
Molecular Formula |
C11H9ClN2O2 |
Molecular Weight |
236.65 g/mol |
IUPAC Name |
1-[(4-chlorophenyl)methyl]pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C11H9ClN2O2/c12-9-3-1-8(2-4-9)7-14-6-5-10(13-14)11(15)16/h1-6H,7H2,(H,15,16) |
InChI Key |
PQEHUVSYKXGIOG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CN2C=CC(=N2)C(=O)O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorobenzyl)-1H-pyrazole-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-chlorobenzyl chloride with 3-carboxypyrazole in the presence of a base such as potassium carbonate. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Another method involves the cyclization of 4-chlorobenzylhydrazine with ethyl acetoacetate, followed by oxidation of the resulting intermediate to form the desired pyrazole carboxylic acid. This method may require the use of oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions.
Industrial Production Methods
Industrial production of 1-(4-chlorobenzyl)-1H-pyrazole-3-carboxylic acid typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial to achieving efficient production. Continuous flow reactors and automated synthesis platforms may be employed to enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Oxidation Reactions
The carboxylic acid group undergoes oxidation to form ketones or aldehydes. For example, potassium permanganate (KMnO₄) in acidic or basic conditions oxidizes similar pyrazole derivatives to corresponding carboxylic acids . In related pyrazole systems, oxidation of aldehydes to acids is well-documented .
| Reaction Type | Reagents/Conditions | Major Products |
|---|---|---|
| Oxidation | KMnO₄ (aqueous/pyridine) | Pyrazole-3-carboxylic acid |
Hydrolysis and Derivatization
Esterification : The carboxylic acid group reacts with alcohols (e.g., methanol, ethanol) in the presence of acid catalysts (HCl, H₂SO₄) to form esters. For instance, methyl esters are synthesized by refluxing the acid with methanol and pyridine .
Amidation : Amides are formed by reacting the acid with amines (e.g., methylamine, tert-butylamine) under reflux. This reaction is common in pyrazole-3-carboxylic acid derivatives to yield bioactive amides .
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Esterification | Methanol/HCl (reflux) | Methyl ester derivatives |
| Amidation | Amine (reflux) | N-substituted amides |
Substitution Reactions
The pyrazole ring’s substituents (e.g., 4-chlorobenzyl) participate in nucleophilic aromatic substitution. For example, alkyl halides react with the pyrazole’s nitrogen under basic conditions (e.g., K₂CO₃) to form alkylated derivatives .
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Alkylation | Alkyl halide/K₂CO₃ | N-alkylated pyrazoles |
Condensation Reactions
Hydrazide Formation : The carboxylic acid reacts with hydrazine to form hydrazides, which are precursors to heterocycles like oxadiazoles. Related pyrazole derivatives undergo condensation with hydrazine followed by cyclization .
Amine Coupling : The acid reacts with diamines (e.g., 2,3-diaminopyridine) to form fused heterocycles like imidazo[4,5-b]pyridines. This reaction is driven by the acid chloride’s reactivity with nucleophiles .
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Hydrazide Formation | Hydrazine/acid catalyst | Pyrazolyloxadiazoles |
| Amine Coupling | Diamine (benzene, base) | Fused imidazopyridines |
Reduction Reactions
The pyrazole ring can be reduced to form dihydropyrazoles using agents like lithium aluminum hydride (LiAlH₄). Reduction typically occurs under anhydrous conditions (e.g., THF) .
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Reduction | LiAlH₄ (THF) | Dihydropyrazoles |
Biological and Functionalization Studies
The compound’s derivatives exhibit antifungal and insecticidal activities. For example, pyrazole-3-carboxamide derivatives show moderate to high antifungal activity against phytopathogens , while oxazole/thiazole-containing derivatives demonstrate insecticidal effects .
Scientific Research Applications
Anticancer Activity
Research has highlighted the potential of pyrazole derivatives, including 1-(4-chlorobenzyl)-1H-pyrazole-3-carboxylic acid, as anticancer agents. A study demonstrated that modifications to the pyrazole structure can enhance kinase inhibition, which is crucial for cancer therapy. Specifically, derivatives with a pyrazole moiety showed promising activity against Aurora kinases, which are often overexpressed in tumors .
Table 1: Kinase Inhibition Activity of Pyrazole Derivatives
| Compound | Kinase Target | IC50 Value (μM) |
|---|---|---|
| 7a | Aurora-A | 0.212 |
| 7a | Aurora-B | 0.461 |
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. A series of pyrazole analogues were synthesized and tested for their ability to inhibit the UDPG/P2Y14R signaling pathway, which is implicated in innate immune responses. One optimized compound exhibited an IC50 of 1.93 nM, indicating strong potential as an anti-inflammatory agent .
Fungicide Development
One of the primary applications of 1-(4-chlorobenzyl)-1H-pyrazole-3-carboxylic acid is in the development of fungicides. The synthesis process described in patent literature emphasizes its use as a precursor for producing effective fungicides, with annual production exceeding 30,000 metric tons . The economic and environmental benefits of improving the synthesis process are substantial.
Table 2: Production and Efficiency of Fungicides Derived from Pyrazole Compounds
| Fungicide Type | Annual Production (Metric Tons) | Cost Efficiency Improvement |
|---|---|---|
| Pyrazole-based | >30,000 | Significant |
Antimicrobial Properties
Pyrazole derivatives have been extensively studied for their antimicrobial activities. The compound's structural modifications have been linked to enhanced efficacy against various bacterial and fungal strains. In vitro studies demonstrated that certain derivatives outperformed standard antibiotics like penicillin and ciprofloxacin .
Table 3: Antimicrobial Activity Comparison
| Compound | Activity Type | Comparison Standard |
|---|---|---|
| Various Pyrazole Derivatives | Antibacterial | Penicillin G |
| Various Pyrazole Derivatives | Antifungal | Fluconazole |
Mechanism of Action
The mechanism of action of 1-(4-chlorobenzyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of enzymes involved in the biosynthesis of essential cellular components, leading to the disruption of cellular processes. Molecular docking studies have suggested that the compound can effectively bind to the active sites of target enzymes, thereby inhibiting their function.
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers and Substituent Variations
1-(4-Chlorobenzyl)-3-phenyl-1H-pyrazole-5-carboxylic Acid
- Molecular Formula : C₁₇H₁₃ClN₂O₂
- Key Differences : The carboxylic acid group is at C5 instead of C3, and a phenyl group is substituted at C3.
- Implications: The positional shift of the carboxylic acid may alter hydrogen-bonding interactions, affecting solubility and target binding.
5-(4-Chlorophenyl)-1-(2,4-Dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic Acid
- Molecular Formula : C₁₇H₁₂Cl₃N₂O₂
- Key Differences : Additional chlorine atoms at the 2,4-dichlorophenyl group and a methyl group at C4.
- Implications : The dichlorophenyl group enhances electron-withdrawing effects, possibly improving antimicrobial activity. The methyl group at C4 introduces steric hindrance, which could influence crystal packing via C–H⋯π interactions .
1-(4-Chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic Acid
- Molecular Formula : C₁₀H₇ClN₂O₃
- Key Differences : A hydroxyl group replaces the benzyl group at N1, and the carboxylic acid remains at C3.
- The absence of the benzyl group simplifies the structure, which may streamline synthesis .
Heterocyclic Variations
1-p-Chlorobenzyl-1H-indazole-3-carboxylic Acid
- Molecular Formula : C₁₅H₁₁ClN₂O₂
- Key Differences : The pyrazole ring is replaced by an indazole core.
- Implications: Indazole derivatives often exhibit enhanced metabolic stability and binding affinity due to planar aromaticity.
Functional Group Modifications
1-(4-Cyanobenzyl)-3-methyl-1H-pyrazole-4-carboxylic Acid
- Molecular Formula : C₁₃H₁₁N₃O₂
- Key Differences: A cyano group replaces the chlorine on the benzyl ring, and a methyl group is added at C3.
- Implications: The cyano group is strongly electron-withdrawing, increasing the acidity of the carboxylic acid (pKa ~2–3) and enhancing interactions with basic residues in enzymes or receptors .
1-[(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxylic Acid
- Molecular Formula : C₁₀H₁₂ClN₃O₂
- Key Differences : A chlorodimethylpyrazole substituent replaces the 4-chlorobenzyl group.
Physicochemical Properties
| Compound Name | Molecular Weight | LogP (Predicted) | Solubility (mg/mL) |
|---|---|---|---|
| Target Compound | 236.66 | ~2.1 | ~10 (DMSO) |
| 1-(4-Chlorobenzyl)-3-phenyl-5-carboxylic acid | 312.75 | ~3.5 | ~5 (DMSO) |
| 1-(4-Cyanobenzyl)-3-methyl-4-carboxylic acid | 241.25 | ~1.8 | ~20 (DMSO) |
Biological Activity
1-(4-Chlorobenzyl)-1H-pyrazole-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent studies.
Chemical Structure and Synthesis
The compound features a pyrazole ring, which is known for its pharmacological versatility. The synthesis of 1-(4-chlorobenzyl)-1H-pyrazole-3-carboxylic acid typically involves the reaction of hydrazine derivatives with appropriate carboxylic acids or their derivatives. Various functionalization reactions have been developed to enhance its biological activity, including acylation and alkylation processes that yield derivatives with improved efficacy and selectivity.
Antitumor Activity
Several studies have highlighted the antitumor potential of 1-(4-chlorobenzyl)-1H-pyrazole-3-carboxylic acid and its derivatives. For instance, a series of synthesized pyrazole derivatives were evaluated by the National Cancer Institute (NCI) for their in vitro antitumor activity. Among these, several compounds demonstrated significant cytotoxic effects against various cancer cell lines, with some achieving GI50 values below 10 µM, indicating potent activity against tumor cells .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Research indicates that certain pyrazole derivatives exhibit selective inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response. For example, some derivatives showed IC50 values comparable to established anti-inflammatory drugs like diclofenac, suggesting potential use in treating inflammatory diseases .
Antimicrobial Activity
In addition to its anticancer and anti-inflammatory properties, 1-(4-chlorobenzyl)-1H-pyrazole-3-carboxylic acid has demonstrated antimicrobial activity against various bacterial strains. Studies report that certain derivatives exhibit significant inhibition zones in disc diffusion assays, indicating their potential as antibacterial agents .
Case Study 1: Antitumor Screening
A study involving the synthesis of new pyrazole derivatives included testing against a panel of human cancer cell lines. Compounds derived from 1-(4-chlorobenzyl)-1H-pyrazole-3-carboxylic acid showed broad-spectrum antitumor activity, with specific analogs exhibiting enhanced potency against breast and colon cancer cell lines .
Case Study 2: Anti-inflammatory Evaluation
In a comparative study assessing the anti-inflammatory effects of various pyrazole compounds, one derivative of 1-(4-chlorobenzyl)-1H-pyrazole-3-carboxylic acid was found to inhibit COX-2 with an IC50 value of 60 µg/mL, showcasing its potential as a non-steroidal anti-inflammatory drug (NSAID) candidate .
Data Table: Summary of Biological Activities
Q & A
Q. How should conflicting bioactivity data across studies be interpreted?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
